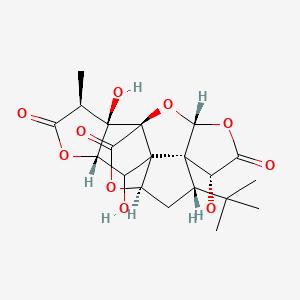
Glafenine
Vue d'ensemble
Description
Glafenine est un anti-inflammatoire non stéroïdien (AINS) qui était principalement utilisé pour ses propriétés analgésiques afin de soulager la douleur. C'est un dérivé de l'acide anthranilique et il a été retiré du marché en raison du risque d'effets indésirables graves, notamment l'anaphylaxie et l'insuffisance rénale aiguë .
Applications De Recherche Scientifique
Chemistry: Used as a model compound in studies involving quinoline derivatives.
Biology: Investigated for its effects on cellular pathways and its potential as a tool in biochemical assays.
Medicine: Explored for its analgesic properties and potential therapeutic applications despite its withdrawal from the market.
Industry: Utilized in the development of new NSAIDs and related compounds.
Mécanisme D'action
Target of Action
Glafenine is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets enzymes involved in the production of prostaglandins, which are lipid compounds that play key roles in inflammation and pain .
Mode of Action
As an NSAID, this compound likely works by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Biochemical Pathways
This compound is metabolized in the liver, where it undergoes bioactivation involving cytochrome P450-catalyzed 5-hydroxylation, followed by electron oxidation and glutathione (GSH) conjugation . This bioactivation sequence leads to the formation of GSH conjugates of this compound, which are then excreted from the body .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream. It is extensively metabolized in the liver, primarily through hydrolysis to form glafenic acid, which is the major metabolite excreted in bile and urine .
Result of Action
The primary result of this compound’s action is the relief of pain and inflammation, due to its analgesic and anti-inflammatory properties . At the molecular level, this compound’s action results in the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain . At the cellular level, this compound has been shown to inhibit the proliferation and migration of human aortic smooth muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can influence how an individual metabolizes this compound, which can affect the drug’s efficacy . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the action of this compound . .
Analyse Biochimique
Biochemical Properties
Glafenine plays a significant role in biochemical reactions, particularly in the liver. It undergoes bioactivation by human liver microsomes and peroxidases, leading to the formation of electrophilic iminoquinone species and glutathione (GSH) conjugates . The primary enzymes involved in this process are cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2D6 . These enzymes catalyze the hydroxylation of this compound, followed by further oxidation to form reactive intermediates that conjugate with GSH.
Cellular Effects
This compound has been shown to induce cellular stress responses, particularly in the intestinal epithelium. In zebrafish models, this compound treatment resulted in endoplasmic reticulum and mitochondrial stress, disrupted intestinal architecture, and accumulation of apoptotic cells . These effects are mediated through the unfolded protein response (UPR) pathway, with specific involvement of the ATF6-dependent UPR . Additionally, this compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The bioactivation of this compound by cytochrome P450 enzymes leads to the formation of reactive intermediates that can bind to cellular proteins, causing toxicity . This binding can result in enzyme inhibition or activation, as well as changes in gene expression. The formation of GSH conjugates is a key detoxification mechanism to mitigate the harmful effects of these reactive intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound-induced intestinal injury in zebrafish can be ameliorated by μ-opioid signaling, which enhances ATF6-dependent cellular stress responses . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important factors to consider in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides analgesic effects, but at higher doses, it can cause severe liver toxicity and anaphylaxis . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The bioactivation of this compound by cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are further oxidized to form reactive intermediates . These intermediates can conjugate with GSH, forming GSH adducts that are excreted from the body. The involvement of peroxidases, such as horseradish peroxidase and myeloperoxidase, in the bioactivation process has also been demonstrated .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, where it can exert its effects. The localization of this compound within the endoplasmic reticulum and mitochondria is particularly important for its role in inducing cellular stress responses and influencing cellular metabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la glafénine implique la réaction de l'anthranilate de 2,3-dihydroxypropyle avec la 7-chloro-4-quinoléinamine. La réaction a généralement lieu dans des conditions contrôlées pour garantir la formation du produit souhaité. Le processus implique plusieurs étapes, notamment des réactions d'estérification et d'amination .
Méthodes de production industrielle
La production industrielle de glafénine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Le processus de production peut également inclure des étapes de purification telles que la recristallisation pour obtenir la glafénine sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
La glafénine subit diverses réactions chimiques, notamment :
Oxydation : La glafénine peut être oxydée pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent convertir la glafénine en ses dérivés aminés correspondants.
Substitution : La glafénine peut subir des réactions de substitution, en particulier au niveau du groupe chloro sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinoléine.
Réduction : Dérivés aminés.
Substitution : Divers composés quinoléiniques substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle dans des études impliquant des dérivés de la quinoléine.
Biologie : Investigated for its effects on cellular pathways and its potential as a tool in biochemical assays.
Médecine : Exploré pour ses propriétés analgésiques et ses applications thérapeutiques potentielles malgré son retrait du marché.
Industrie : Utilisé dans le développement de nouveaux AINS et de composés apparentés.
Mécanisme d'action
La glafénine exerce ses effets en inhibant les enzymes cyclooxygénases (COX), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation et de la douleur. En inhibant les enzymes COX, la glafénine réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Floctafenine : Un autre AINS avec des propriétés analgésiques similaires, mais des profils de sécurité différents.
Acide acétylsalicylique :
Ibuprofène : Un AINS largement utilisé avec un mécanisme d'action similaire
Unicité de la glafénine
La glafénine est unique en raison de sa structure chimique spécifique, qui comprend un fragment de 7-chloro-4-quinoléinamine. Cette structure contribue à ses propriétés pharmacologiques distinctes et à ses interactions spécifiques avec les cibles biologiques .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOFUCIGLDBNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048546 | |
| Record name | Glafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3820-67-5 | |
| Record name | Glafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3820-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glafenine [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003820675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glafenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46HL4I09AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of glafenine?
A1: While this compound's precise analgesic mechanism remains unclear, research suggests it might involve the inhibition of prostaglandin biosynthesis. [] This inhibition appears to be more closely linked to its analgesic effects than its anti-inflammatory properties. []
Q2: Does this compound influence μ-opioid receptor (MOR) signaling?
A2: Interestingly, research suggests a potential link between this compound and MOR signaling. The MOR agonist DALDA was found to protect against this compound-induced intestinal injury in zebrafish. [] This protective effect is attributed to DALDA's ability to restore ATF6-dependent UPR, counteracting the disruption caused by this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H19ClN2O4 and a molecular weight of 374.82 g/mol. You can find structural information in the papers cited, especially those discussing its metabolism and derivatives.
Q4: Which spectroscopic techniques are helpful in characterizing this compound and its metabolites?
A4: Infrared spectrophotometry plays a crucial role in identifying this compound and its metabolites in various contexts. Researchers have successfully utilized this technique to detect this compound metabolites in urinary calculi [] and to analyze the composition of renal stones. [, ]
Q5: Are there known material compatibility or catalytic applications of this compound?
A5: The provided research primarily focuses on this compound's pharmacological properties and interactions within biological systems. There is limited information regarding its material compatibility or catalytic applications.
Q6: Have computational chemistry techniques been applied to this compound research?
A6: The provided research does not extensively cover computational studies on this compound. One study explored the development of novel benzopyran-4-one derivatives with potential analgesic and anti-inflammatory activities, highlighting the role of structural modifications in influencing pharmacological properties. []
Q7: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A7: Research on this compound analogues indicates that structural modifications can significantly impact their pharmacological activities. For instance, certain benzopyran-4-one derivatives exhibited greater potency than this compound in analgesic and anti-inflammatory assays. [] This highlights the potential for developing this compound analogues with improved therapeutic profiles.
Q8: What are the challenges in formulating this compound for improved stability or bioavailability?
A8: While the research doesn't explicitly address formulation challenges for this compound, it does emphasize the importance of considering dosage adjustments for patients with cirrhosis due to altered pharmacokinetics. [] This suggests that formulation strategies might be relevant for optimizing this compound's therapeutic use.
Q9: What is the known environmental impact or degradation pathway of this compound?
A9: The provided research does not delve into the environmental impact or degradation of this compound. Further investigation is needed to assess its potential ecological effects.
Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A10: this compound undergoes significant first-pass metabolism in the liver, leading to the formation of its primary active metabolite, glafenic acid. [] Cirrhosis significantly affects this compound's pharmacokinetics, delaying absorption, reducing first-pass metabolism, and prolonging the elimination half-life. []
Q11: Does this compound interact with drug transporters or metabolizing enzymes?
A11: Yes, research demonstrates that this compound interacts with multidrug resistance-associated protein 4 (MRP4), a transporter involved in drug efflux. [] Furthermore, this compound inhibits organic anion transporters (OAT1 and OAT3), which play a crucial role in renal drug secretion. [] This highlights the importance of considering potential drug-drug interactions involving this compound.
Q12: Does this compound induce or inhibit drug-metabolizing enzymes?
A12: The provided research does not offer conclusive evidence regarding this compound's effects on drug-metabolizing enzyme induction or inhibition. Further studies are needed to elucidate these aspects fully.
Q13: What in vitro models have been used to investigate the effects of this compound?
A13: Researchers have utilized various in vitro models to study this compound's effects. One study employed human embryonic kidney cells (HEK293) transfected with organic anion transporters (OAT1 and OAT3) to investigate the inhibitory effects of this compound on these transporters. [] This approach provides insights into this compound's potential for drug-drug interactions at the renal level.
Q14: What in vivo models have been employed in this compound research?
A14: Animal models, particularly rodents, have been instrumental in investigating this compound's analgesic and toxicological properties. For instance, studies in rats have demonstrated that this compound, at high doses, can induce transient nephritis, adrenal hypertrophy, and changes in blood urea levels. []
Q15: What are the primary safety concerns associated with this compound use?
A15: this compound has been linked to severe liver toxicity and a high incidence of anaphylaxis, ultimately leading to its withdrawal from the market in numerous countries. [, , , ] These serious adverse effects highlight the importance of careful consideration of the risks and benefits before prescribing this compound.
Q16: What are the potential mechanisms underlying this compound-induced liver toxicity?
A16: While the exact mechanisms of this compound-induced liver toxicity are not fully elucidated, bioactivation of the drug is thought to play a role. [, ] Cytochrome P450 enzymes in the liver can metabolize this compound into reactive metabolites, such as iminoquinone species. [, ] These reactive metabolites are capable of binding to cellular proteins, potentially triggering immune responses and causing liver damage. [, ]
Q17: What is the relationship between this compound and renal toxicity?
A17: this compound has been associated with acute renal failure, often characterized by the formation of intratubular precipitates. [, ] The metabolites of this compound, both free and conjugated, are believed to be involved in the development of these renal precipitates. [] The risk of renal toxicity is likely dose-dependent and might be exacerbated in individuals with pre-existing renal impairment. [, ]
Q18: What is the nature of this compound-induced renal stones, and how are they diagnosed?
A18: this compound can contribute to the formation of drug-induced renal stones, particularly in the presence of urinary tract infections. [, , , ] These stones are typically radiolucent, meaning they are not easily visible on standard X-rays. [] Infrared spectrophotometry is a valuable tool for diagnosing this compound-induced stones, allowing for the identification of glafenic acid within the stone's composition. [, , , ]
Q19: Can this compound trigger immunological responses?
A19: Yes, this compound is known to induce hypersensitivity reactions, including potentially life-threatening anaphylaxis. [, , , ] The mechanisms behind these reactions are likely immunological, potentially involving IgE-mediated hypersensitivity. [, ] Cross-reactivity with other anthranilic acid derivatives, such as mefenamic acid, has also been observed. []
Q20: What is known about this compound's biocompatibility and biodegradability?
A20: The provided research predominantly focuses on this compound's pharmacological and toxicological aspects. Information regarding its biocompatibility and biodegradability is limited and requires further investigation.
Q21: What analytical methods are commonly employed for this compound quantification?
A21: Several analytical techniques have been used to quantify this compound in biological samples and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used method, enabling the simultaneous determination of this compound and its metabolites, such as glafenic acid. [, ] Other methods include fluorescence spectroscopy [] and kinetic spectrophotometry. []
Q22: How is quality control ensured during this compound's development and manufacturing?
A22: While specific quality control measures for this compound are not detailed in the research provided, it's essential to follow strict pharmaceutical good manufacturing practices (GMP) throughout its development, manufacturing, and distribution. This includes rigorous analytical method validation [] to ensure the accuracy, precision, and specificity of measurements. []
Q23: What led to the withdrawal of this compound from certain markets?
A23: this compound was withdrawn from the market in several countries due to reports of severe adverse effects, primarily hepatotoxicity and a high incidence of anaphylactic reactions. [, , , ] These safety concerns outweighed its analgesic benefits, leading to its restricted use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




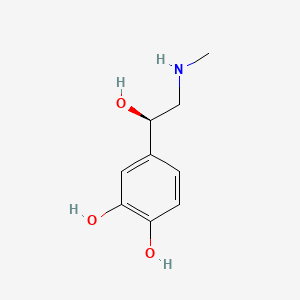
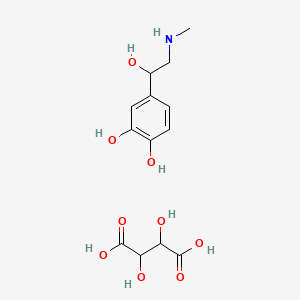
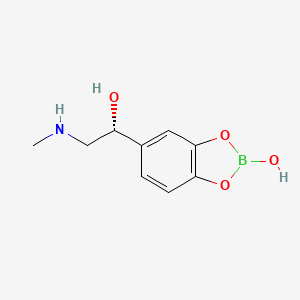
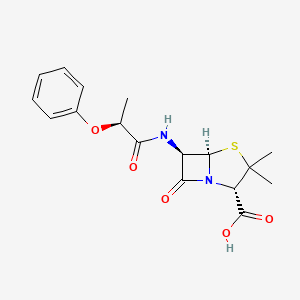




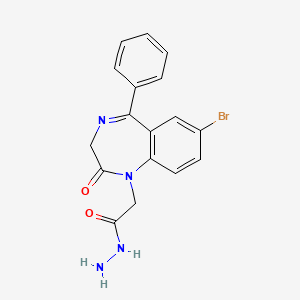
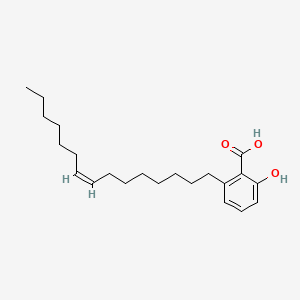
![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
